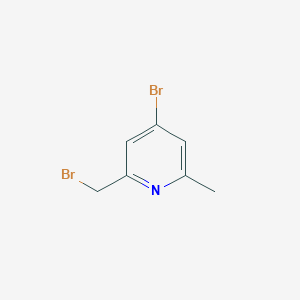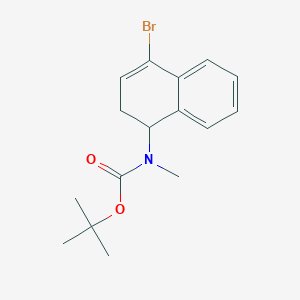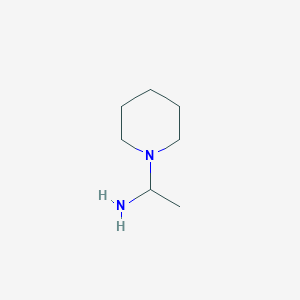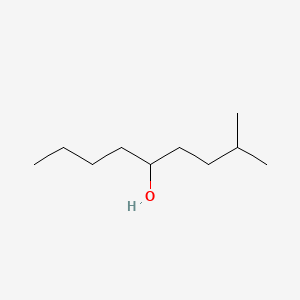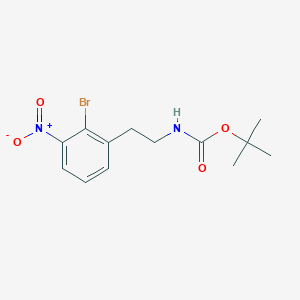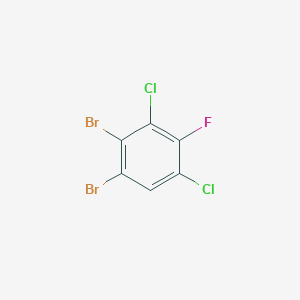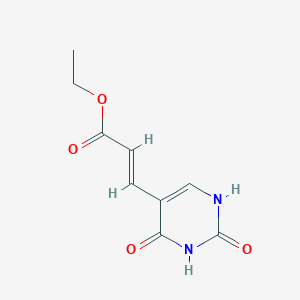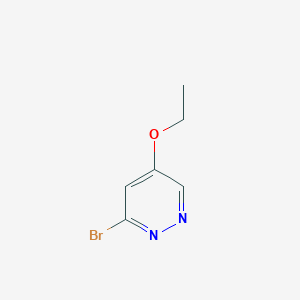![molecular formula C16H12ClFOS B13101549 4-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101549.png)
4-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde is a complex organic compound characterized by the presence of a chlorinated and fluorinated phenyl group, a propanoyl group, and a thiobenzaldehyde moiety
準備方法
The synthesis of 4-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts acylation of 3-chloro-5-fluorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by the introduction of the thiobenzaldehyde group through a nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of solvents.
化学反応の分析
4-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles like amines or alkoxides.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
科学的研究の応用
4-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 4-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
4-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde can be compared with other similar compounds, such as:
- 4-[3-(3-Chloro-5-fluorophenyl)propanoyl]benzonitrile
特性
分子式 |
C16H12ClFOS |
|---|---|
分子量 |
306.8 g/mol |
IUPAC名 |
4-[3-(3-chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H12ClFOS/c17-14-7-12(8-15(18)9-14)3-6-16(19)13-4-1-11(10-20)2-5-13/h1-2,4-5,7-10H,3,6H2 |
InChIキー |
VDSRXMTUBBSROQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=S)C(=O)CCC2=CC(=CC(=C2)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


